Cas no 71283-80-2 (Fenoxaprop-p-ethyl)

Fenoxaprop-p-ethyl structure
Fenoxaprop-p-ethyl structure
Nome del prodotto:Fenoxaprop-p-ethyl
Numero CAS:71283-80-2
MF:C18H16ClNO5
MW:361.776344299316
MDL:MFCD01310637
CID:59198
PubChem ID:24878632

Fenoxaprop-p-ethyl Proprietà chimiche e fisiche

Nomi e identificatori

    • Fenoxaprop-p-ethyl
    • (+)-Ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy] propanoate
    • ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
    • Fenoxaprop P-Ethyl
    • Fenoxaprop-P-ethyl Solution
    • Ethyl (2R)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionate
    • ethyl (2R)-2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate
    • ethyl (2R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate
    • ethyl (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionate
    • ethyl (R)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionate
    • R-FENOXAPROP-ETHYL [MI]
    • WHIP SUPER
    • PROPANOIC ACID, 2-(4-((6-CHLORO-2-BENZOXAZOLYL)OXY)PHENOXY)-, ETHYL ESTER, (R)-
    • FENOXAPROP-P ETHYL ESTER
    • CHEMBL2251729
    • DTXSID2034598
    • Fenoxaprop-P-ethyl, PESTANAL(R), analytical standard
    • AKOS015994777
    • PUMA SUPER
    • 54CSW9U08K
    • (+)-(R)-FENOXAPROP-ETHYL
    • (R)-ETHYL FENOXAPROP
    • WHIP 360
    • Fenoxaprop-P-ethyl [ISO:BSI]
    • PUMA UNIVERSAL
    • SCHEMBL54125
    • DTXCID0014598
    • Fenoxaprop-P-ethyl 100 microg/mL in Acetonitrile
    • CS-5199
    • NS00066822
    • KS-5121
    • 71283-80-2
    • WHIP S
    • NCGC00255428-01
    • D95951
    • HOE-046360
    • ethyl (2R)-2-[4-[(6-chloranyl-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
    • (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid ethyl ester
    • ETHYL (2R)-2-(4-(6-CHLORO-2-BENZOXAZOLYLOXY)PHENOXY)PROPIONATE
    • SUPER WHIP
    • CAS-71283-80-2
    • Ethyl (2R)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionate, 95%
    • RICESTAR
    • Q16064370
    • UNII-54CSW9U08K
    • Tox21_301569
    • Propanoic acid, 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)-, ethyl ester, (2R)-
    • A837141
    • HY-B2013
    • MFCD01310637
    • FURORE SUPER
    • FENOXAPROP-P-ETHYL [ISO]
    • R-FENOXAPROP-ETHYL
    • PQKBPHSEKWERTG-LLVKDONJSA-N
    • DA-73332
    • BRD-K44777569-001-01-7
    • Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R)-
    • MDL: MFCD01310637
    • Inchi: InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1
    • Chiave InChI: PQKBPHSEKWERTG-LLVKDONJSA-N
    • Sorrisi: C[C@@H](OC1=CC=C(OC2=NC3=CC=C(Cl)C=C3O2)C=C1)C(OCC)=O

Proprietà calcolate

  • Massa esatta: 361.07200
  • Massa monoisotopica: 361.0717003g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 7
  • Complessità: 443
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 70.8Ų
  • XLogP3: 4.1

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: 79-84 °C (lit.)
  • Punto di ebollizione: 508.4°C at 760 mmHg
  • Punto di infiammabilità: 242.6±30.9 °C
  • PSA: 70.79000
  • LogP: 4.60390
  • Attività ottica: [α]20/D +29°, c = 1 in chloroform
  • Sensibilità: Sensibile all'umidità
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

Fenoxaprop-p-ethyl Informazioni sulla sicurezza

  • Simbolo: GHS09
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H410
  • Dichiarazione di avvertimento: P273,P501
  • Numero di trasporto dei materiali pericolosi:UN3077 9/PG 3
  • WGK Germania:2
  • Codice categoria di pericolo: 50/53
  • Istruzioni di sicurezza: 60-61
  • Identificazione dei materiali pericolosi: N
  • Tossicità:LD50 in male, female rats (mg/kg): 3040, 2090 orally; >2000, >2000 dermally (Huff)
  • PackingGroup:III
  • Frasi di rischio:R50/53
  • Classe di pericolo:9
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fenoxaprop-p-ethyl Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R094323-1g
Fenoxaprop-p-ethyl
71283-80-2 95%
1g
¥275 2022-09-29
Cooke Chemical
A4298812-250MG
Fenoxaprop-p-ethyl , Analysis of standard products
71283-80-2 97%
250mg
RMB 358.40 2025-02-20
TRC
F248875-10g
Fenoxaprop P-Ethyl
71283-80-2
10g
$ 170.00 2022-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R094323-5g
Fenoxaprop-p-ethyl
71283-80-2 95%
5g
¥959 2022-09-29
TRC
F248875-1g
Fenoxaprop P-Ethyl
71283-80-2
1g
$ 145.00 2022-06-05
Cooke Chemical
A4368912-1G
Fenoxaprop-p-ethyl
71283-80-2 95%
1g
RMB 183.20 2025-02-20
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B60280-1ml
Fenoxaprop-p-ethyl
71283-80-2 ,1000μg/ml in acetone
1ml
¥260.00 2022-01-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-CN361-50mg
Fenoxaprop-p-ethyl
71283-80-2 ,97%
50mg
¥185.0 2022-02-28
SHENG KE LU SI SHENG WU JI SHU
sc-235126-250 mg
Fenoxaprop-P-ethyl,
71283-80-2
250MG
¥602.00 2023-07-10
TRC
F248875-1000mg
Fenoxaprop P-Ethyl
71283-80-2
1g
$178.00 2023-05-18
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:71283-80-2)Fenoxaprop-p-ethyl
A837141
Purezza:99%/99%/99%
Quantità:500mg/1g/5g
Prezzo ($):165.0/275.0/1023.0